2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the class of organic compounds known as phenylpyrazoles. This compound features a pyrazole moiety linked to a phenyl group, specifically a methoxy-substituted phenyl. It is classified under organoheterocyclic compounds and is recognized for its potential pharmacological applications. The compound does not currently have any approved therapeutic uses or clinical trial data available in public databases .
The synthesis of 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the acetic acid moiety.
Methods:
Technical Details:
The molecular formula of 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is with a molecular weight of approximately 274.32 g/mol.
Structure:
CCOC(=O)C1=C(C)N(N=C1C)C1=CC=C(OC)C=C1.The compound can undergo various chemical reactions typical of carboxylic acids and pyrazoles:
Reactions:
Technical Details:
While specific mechanisms of action for this compound are not well-documented due to limited research, compounds in its class often exhibit biological activities by interacting with specific receptors or enzymes in biological systems.
Process:
The physical properties of 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid include:
Physical Properties:
Chemical Properties:
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The potential applications of 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid primarily lie in scientific research:
Scientific Uses:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3